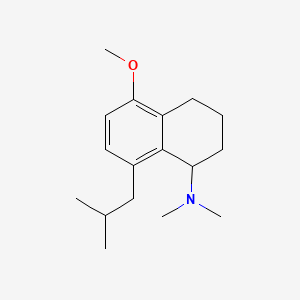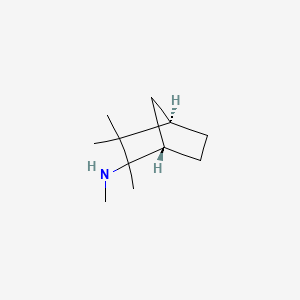
Ferrocenylmethyltrimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylaminomethylferrocene methiodide is a derivative of ferrocene, a compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of a dimethylaminomethyl group attached to one of the cyclopentadienyl rings, and it is further quaternized with a methyl iodide group. It is known for its air-stable, dark-orange appearance and solubility in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylaminomethylferrocene methiodide is synthesized through a multi-step process. Initially, ferrocene reacts with formaldehyde and dimethylamine to form N,N-dimethylaminomethylferrocene. This intermediate is then quaternized with methyl iodide to yield the final product .
Reaction of Ferrocene with Formaldehyde and Dimethylamine: [ (C_5H_5)_2Fe + CH_2O + HN(CH_3)_2 \rightarrow (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2) + H_2O ]
Quaternization with Methyl Iodide: [ (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2) + CH_3I \rightarrow (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2CH_3I) ]
Industrial Production Methods
The industrial production of N,N-dimethylaminomethylferrocene methiodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylaminomethylferrocene methiodide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene under appropriate conditions.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl_3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of various substituted ferrocene derivatives depending on the nucleophile used
Scientific Research Applications
N,N-Dimethylaminomethylferrocene methiodide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of ferrocene-containing redox sensors and ligands.
Biology: Investigated for its potential in enzyme electrode applications for glucose determination.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Utilized in the preparation of iron oxide-based films and as a ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of N,N-dimethylaminomethylferrocene methiodide involves its interaction with molecular targets through its ferrocene moiety. The compound can undergo redox reactions, making it useful in redox sensors and catalytic applications. The dimethylaminomethyl group enhances its solubility and stability, facilitating its use in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminomethylferrocene: The precursor to the methiodide derivative.
Hydroxymethylferrocene: Another derivative of ferrocene with a hydroxymethyl group.
Ferrocenylacetonitrile: A ferrocene derivative with an acetonitrile group
Uniqueness
N,N-Dimethylaminomethylferrocene methiodide is unique due to its quaternized structure, which imparts distinct solubility and stability properties. This makes it particularly useful in applications requiring stable and soluble ferrocene derivatives .
Properties
Molecular Formula |
C14H20FeIN |
|---|---|
Molecular Weight |
385.06 g/mol |
InChI |
InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q+1;;;/p-1 |
InChI Key |
YODDEGRGRRDRCF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


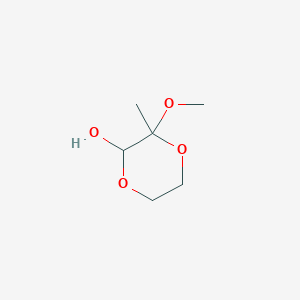

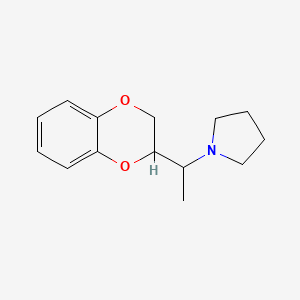
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
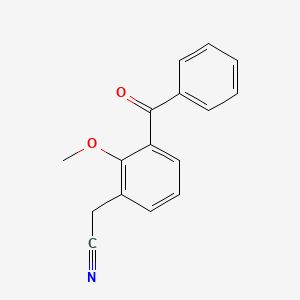
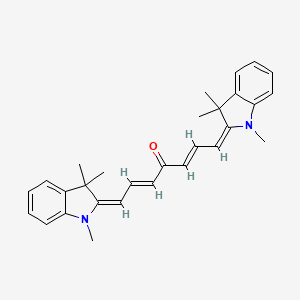
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
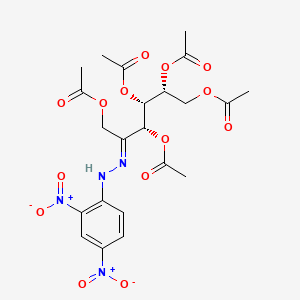
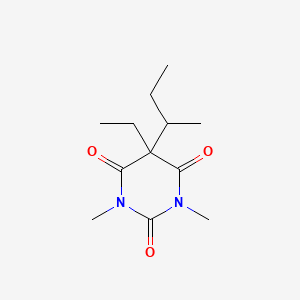
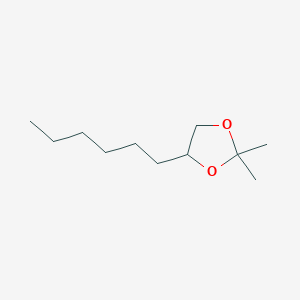
![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
